6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole
Overview
Description
“6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular formula of “6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole” is C11H12BrFN2 . It contains bromine, chlorine, fluorine, and nitrogen atoms in its structure .Physical And Chemical Properties Analysis
The boiling point of “6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole” is predicted to be 353.4±22.0 °C . Its density is 1.49 . It should be stored in a sealed container in a dry room .Scientific Research Applications
1. Pharmaceutical Synthesis
- Application : Imidazole is a key component in many pharmaceutical drugs due to its broad range of chemical and biological properties . It is used in the synthesis of various drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
2. Material Science
- Application : “6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole” is a complex chemical compound with potential applications in material science.
3. Organic Chemistry
- Application : “6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole” has potential applications in organic chemistry.
4. Synthesis of Abemaciclib
- Application : “6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole” can be used in the preparation of Abemaciclib , a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .
5. Regiocontrolled Synthesis of Substituted Imidazoles
- Application : “6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole” can be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
6. Antiviral Activity
- Application : Certain derivatives of 1, 3-diazole, which includes “6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole”, have been reported to show antiviral activities . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
7. Antimicrobial Activity
properties
IUPAC Name |
6-bromo-2-chloro-4-fluoro-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFN2/c1-13-6-3-4(9)2-5(11)7(6)12-8(13)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQCXFJAYKLSJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)Br)F)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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